N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based heterocyclic compound featuring two 4-methoxyphenyl substituents at the 1- and N-positions, a 4-oxo-1,4-dihydropyridazine core, and a carboxamide group at position 3. The molecular formula is C₂₀H₁₈N₃O₄, with a molecular weight of 364.37 g/mol.
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N,1-bis(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-25-15-7-3-13(4-8-15)20-19(24)18-17(23)11-12-22(21-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,20,24) |
InChI Key |
YPOPUPFWYZZFKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents, as well as advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related derivatives:
*LogP estimated using fragment-based methods.
Key Observations:
- Core Heterocycle Influence: The pyridazine core in the target compound is electron-deficient compared to quinoline or naphthyridine, which may alter binding interactions in biological targets (e.g., enzymes or receptors). Quinoline derivatives (e.g., ivacaftor) often exhibit high solubility when functionalized with ionizable groups (e.g., carboxylic acid), whereas the target’s carboxamide and methoxy groups limit aqueous solubility .
- Substituent Effects: The 4-methoxyphenyl groups in the target compound enhance lipophilicity (LogP ~2.5) relative to unsubstituted quinolines but reduce it compared to bulky adamantyl/pentyl-substituted naphthyridines (LogP ~5.0) . The carboxamide group may improve metabolic stability over ester or carboxylic acid functionalities, as seen in ivacaftor’s design .
Biological Activity
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
| Property | Details |
|---|---|
| Molecular Formula | C21H21N3O4 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OCC |
The presence of methoxy groups is critical as they enhance the lipophilicity and biological activity of the compound.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Antiproliferative Activity : This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, in studies involving the MDA-MB-231 breast cancer cell line, derivatives with methoxy substitutions showed improved inhibitory concentrations (IC50 values) compared to their non-substituted counterparts .
- Calcium Channel Modulation : Similar compounds have been shown to bind to L-type calcium channels, suggesting that this compound may also exhibit cardiovascular activity .
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Anticancer Activity :
- Antimicrobial Properties :
- Structure-Activity Relationship (SAR) :
Case Study 1: Antiproliferative Effects
In a comprehensive study involving multiple derivatives of this compound, it was found that:
- Compounds with additional hydroxyl groups showed enhanced antiproliferative effects.
- The most potent derivative had an IC50 value of 0.021 μM against Hep2 cells, suggesting strong potential for further development in cancer therapeutics .
Case Study 2: Cardiovascular Applications
A review highlighted the multifunctional nature of dihydropyridine derivatives, including this compound. These compounds have been associated with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
